

what is (R)-Dtbm-segphos used for

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3421172

[Get Quote](#)

An In-depth Technical Guide to **(R)-DTBM-SEGPHOS** in Asymmetric Catalysis

Introduction

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-DTBM-SEGPHOS**, is a chiral, atropisomeric bisphosphine ligand used extensively in asymmetric synthesis.^[1] As a member of the SEGPHOS family of ligands, it is distinguished by its rigid biaryl backbone, which possesses a narrow dihedral angle, and its highly bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups.^{[2][3]} These structural features create a well-defined and sterically hindered chiral environment around a coordinated metal center, leading to exceptional levels of enantioselectivity and catalytic activity in a wide array of chemical transformations.^{[2][4]}

Developed as an advancement on earlier ligands like BINAP, **(R)-DTBM-SEGPHOS**'s electron-rich nature and significant steric bulk make it a "privileged ligand." It often provides superior results in reactions where other common ligands are less effective, expanding the scope of asymmetric catalysis.^{[2][4]} This guide details its primary applications, supported by quantitative data and experimental protocols.

Core Applications and Performance Data

(R)-DTBM-SEGPHOS is employed as a chiral ligand in complex with various transition metals, including ruthenium, rhodium, palladium, nickel, copper, and gold.^[1] Its versatility makes it a critical tool for the stereoselective synthesis of complex molecules.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone application for **(R)-DTBM-SEGPHOS**. Its complexes with ruthenium and rhodium are highly effective for the enantioselective reduction of a variety of unsaturated substrates. The ligand's steric and electronic properties facilitate a network of weak, attractive interactions between the catalyst and substrate in the transition state, which is key to its high performance.[\[2\]](#)[\[4\]](#)

Table 1: Performance in Asymmetric Hydrogenation Reactions

Catalyst System	Substrate Type	Yield (%)	ee (%)	Reference
Ru-DTBM-SEGPHOS	Pyridine- pyrroline tri- substituted alkenes	High	High	[5]
Rh/Hf/(S)-DTBM-SEGPHOS	Benzofurans	up to 98%	up to 99%	
Ru/(R)-Xyl-P- Phos	β -alkyl- substituted (E)- β - (acylamino)- acrylates	N/A	up to 99.7%	[4]
Ni/(R,R)- QuinoxP**	N-tBu-sulfonyl imines	Excellent	Excellent	[4]
<hr/> <p>Note: This entry uses a related ligand but is cited in a review on DTBM- SEGPHOS applications.</p> <hr/>				
<p>*Note: QuinoxP has similar structural features to DTBM- SEGPHOS and is often used for comparison.[2][4]</p> <hr/>				

Palladium-Catalyzed Reactions

(R)-DTBM-SEGPHOS is a highly effective ligand in palladium-catalyzed asymmetric transformations, such as kinetic resolutions and domino reactions.

- Kinetic Resolution: A notable application is the carboxylative kinetic resolution of racemic tertiary propargylic alcohols. The **Pd((R)-DTBM-SEGphos)Cl₂** pre-catalyst enables the synthesis of both enantioenriched tertiary propargylic alcohols and optically active tetrasubstituted 2,3-allenoic acids with excellent enantioselectivity.[6][7]
- Domino Carbopalladation: The ligand has been used in a cationic enantioselective domino carbopalladation/C(sp³)-Pd capture process. Using Pd₂(dba)₃ as the palladium source, this method constructs chiral oxindoles from N-aryl acrylamides and N-tosylhydrazones.[8]

Table 2: Performance in Palladium-Catalyzed Reactions

Reaction Type	Substrate	Yield (%)	ee (%)	Reference
Kinetic Resolution	Racemic tertiary propargylic alcohols	Good	up to >99%	[6][7]
Domino Carbopalladation	N-methyl acrylamide & benzaldehyde tosylhydrazone	64% (gram scale)	97%	[8]
γ-Arylation	β,γ-unsaturated ketones	N/A	N/A	[1]

Nickel-Catalyzed Reactions

The well-defined **[(R)-DTBM-SEGPHOS]NiCl₂** complex serves as a robust catalyst for enantioselective reactions. It is particularly effective in the reaction of N-acyl-1,3-thiazinane-2-thiones with various electrophiles.[9][10] Evidence suggests that an in situ generated cationic species, **[(R)-DTBM-SEGPHOS]Ni(OTf)₂**, is the true catalyst.[9][10]

Table 3: Performance in Nickel-Catalyzed Reactions

Reaction Type	Substrate	Electrophile	Yield (%)	Reference
Acetal Formation	N-propanoyl-1,3-thiazinane-2-thione	Trimethyl orthoformate	87%	[9]

Rhodium-Catalyzed Reactions

Rhodium complexes of **(R)-DTBM-SEGPHOS** are powerful catalysts for carbon-carbon bond-forming reactions.

- Conjugate Addition: In the asymmetric conjugate addition to silacyclohexadienones, a rhodium catalyst generated from $[\text{RhCl}(\text{coe})_2]_2$ and **(R)-DTBM-SEGPHOS** provides mono-1,4-addition products with nearly perfect enantioselectivity.[11] The bulky ligand is crucial for controlling the stereochemical outcome.[11]
- [2+2+2] Cycloaddition: The ligand is also used in rhodium-catalyzed chemo-, regio-, and enantioselective [2+2+2] cycloadditions of alkynes with isocyanates.[1]

Table 4: Performance in Rhodium-Catalyzed Conjugate Addition

Substrate	Arylating Agent	Yield (%)	ee (%)	Reference
Silacyclohexadiene	PhZnCl	94%	99%	[11]

Other Catalytic Applications

The utility of **(R)-DTBM-SEGPHOS** extends to reactions catalyzed by other metals and even to organocatalysis.

- Copper-Catalyzed Reactions: Used for enantioselective 1,2-reduction of ketones, 1,4-reduction of α,β -unsaturated esters, Mannich-type reactions, and Aldol-type reactions.[1]
- Gold-Catalyzed Reactions: The ligand is a reactant in the synthesis of gold-diphosphine complexes, which are then used as catalysts, for example, in the stereoselective

cyclopropanation of propargyl esters.[1][12]

- Organocatalysis: In a departure from transition metal catalysis, (S)-DTBM-SEGPHOS has been shown to catalyze the asymmetric halocyclization of allylic amides to form chiral oxazolines.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and application of **(R)-DTBM-SEGPHOS**-based catalysts.

Protocol 1: Synthesis of **[(R)-DTBM-SEGPHOS]NiCl₂**

This procedure details the preparation of the nickel pre-catalyst.[9][14]

- Materials:
 - (R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol)
 - Nickel(II) chloride (NiCl₂, 110 mg, 0.85 mmol)
 - Acetonitrile (anhydrous, ~385 mL)
 - Dichloromethane (anhydrous, ~20 mL)
 - Celite® (25 g)
- Procedure:
 - To an oven-dried 25 mL round-bottomed flask, add **(R)-DTBM-SEGPHOS**, NiCl₂, and 15 mL of acetonitrile.
 - Attach a reflux condenser, purge the system with N₂, and heat the mixture at reflux for 16 hours.
 - Prepare a filtration funnel with a 25 g pad of Celite®, wetted with 70 mL of acetonitrile.
 - While the reaction mixture is still warm, pour its contents over the Celite® pad.

- Wash the Celite® pad with an additional 300 mL of acetonitrile until all color has passed through into the collection flask.[14]
- Concentrate the filtrate via rotary evaporation (30 °C, 12 mmHg).
- Dissolve the resulting solid in 20 mL of dichloromethane, transfer to a vial, and concentrate again via rotary evaporation.
- Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the **[(R)-DTBM-SEGPHOS]NiCl₂** complex (1.10 g, 99% yield) as a fine dark green-black powder.[14]

Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition

This protocol describes the enantioselective 1,4-addition to a silacyclohexadienone.[11]

- Materials:

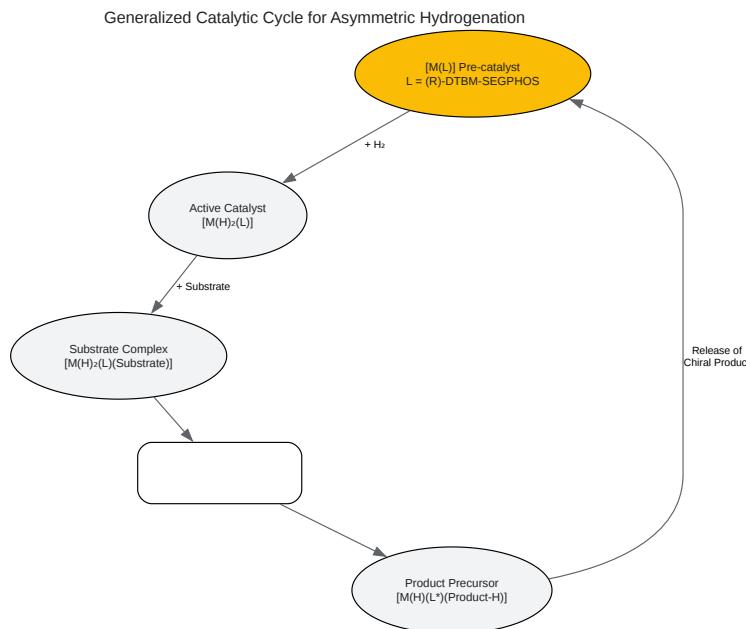
- Silacyclohexadienone substrate (0.20 mmol)
- [RhCl(coe)₂]₂ (3.6 mg, 5.0 mol% Rh)
- (R)-DTBM-SEGPHOS** (14.2 mg, 6.0 mol%)
- Phenylzinc chloride (PhZnCl, 0.60 mmol)
- Chlorotrimethylsilane (ClSiMe₃, 0.60 mmol)
- Tetrahydrofuran (THF, anhydrous, 2.5 mL)

- Procedure:

- In an oven-dried sealed tube under argon, charge [RhCl(coe)₂]₂ and **(R)-DTBM-SEGPHOS** with 0.5 mL of THF.
- Stir the mixture at room temperature for 10 minutes.
- Add the silacyclohexadienone substrate.

- Cool the mixture to -10 °C.
- Add the PhZnCl solution and CISiMe₃.
- Stir the reaction at -10 °C for 12 hours.
- Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography to isolate the product.

Visualizations: Workflows and Catalytic Cycles


Diagrams are essential for visualizing complex chemical processes.

Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the nickel pre-catalyst.

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-DTBM-SEGPHOS | 566940-03-2 [chemicalbook.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]
- 5. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd((R)-DTBM-SEGphos)Cl 2 -catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00082J [pubs.rsc.org]
- 7. Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. deposit.ub.edu [deposit.ub.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Carbon-silicon-switch effect in enantioselective construction of silicon-stereogenic center from silacyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂ for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [deposit.ub.edu]
- To cite this document: BenchChem. [what is (R)-Dtbm-segphos used for]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3421172#what-is-r-dtbm-segphos-used-for>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com